molecular formula C20H24N2O2S B3559386 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

Cat. No.: B3559386
M. Wt: 356.5 g/mol
InChI Key: XLEWFGJGQHJFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine is a piperazine derivative featuring two distinct aromatic substituents:

  • A 1,3-benzodioxole methyl group at position 1 of the piperazine ring.
  • A 4-(methylsulfanyl)benzyl group at position 2.

The benzodioxole moiety is a fused bicyclic structure with oxygen atoms at positions 1 and 3, contributing to electron-rich aromaticity. This compound’s structural complexity makes it a candidate for exploration in medicinal chemistry, particularly for receptor-targeted therapies.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-25-18-5-2-16(3-6-18)13-21-8-10-22(11-9-21)14-17-4-7-19-20(12-17)24-15-23-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEWFGJGQHJFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the benzodioxole to the piperazine ring: This step often involves a nucleophilic substitution reaction where the benzodioxole moiety is introduced to the piperazine ring.

    Introduction of the methylsulfanylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the methylsulfanylphenyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The methylsulfanylphenyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural motifs, physicochemical properties, and biological activities.

Structural and Conformational Comparisons
Compound Name Substituents Conformation Key Structural Features Reference
Target Compound 1-(Benzodioxol-5-ylmethyl), 4-(4-methylsulfanylbenzyl) Piperazine chair conformation; benzodioxole envelope conformation –SMe group enhances lipophilicity; benzodioxole contributes to π-π stacking
1-(Benzodioxol-5-ylmethyl)-4-(3-fluorobenzoyl)piperazine 1-(Benzodioxol-5-ylmethyl), 4-(3-fluorobenzoyl) Chair conformation; planar benzoyl group Electron-withdrawing fluorine may reduce metabolic stability compared to –SMe
1-(Benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzoyl)piperazine 1-(Benzodioxol-5-ylmethyl), 4-(2,4-dichlorobenzoyl) Chair conformation; folded benzodioxole Chlorine atoms increase molecular weight and halogen bonding potential
1-(4-Chlorobenzoyl)-4-(benzodioxol-5-ylmethyl)piperazine 1-(Benzodioxol-5-ylmethyl), 4-(4-chlorobenzoyl) Similar chair conformation Chlorine vs. –SMe: differences in solubility and receptor affinity
1-(3,4-Difluorophenylsulfonyl)-4-(benzodioxol-5-ylmethyl)piperazine 1-(Benzodioxol-5-ylmethyl), 4-(3,4-difluorophenylsulfonyl) Sulfonyl group introduces polarity Sulfonyl (–SO₂–) vs. –SMe: higher polarity and hydrogen-bonding capacity

Key Observations :

  • Substituent Effects : The –SMe group in the target compound offers moderate lipophilicity, contrasting with electron-withdrawing groups (e.g., –F, –Cl) or polar sulfonyl groups in analogs.
  • Conformational Rigidity : All compounds adopt a piperazine chair conformation, but benzodioxole folding varies, influencing crystal packing and solubility .
Physicochemical Properties
Property Target Compound 1-(3-Fluorobenzoyl) Analogue 1-(2,4-Dichlorobenzoyl) Analogue 1-(4-Chlorobenzoyl) Analogue
Molecular Weight ~386.5 g/mol ~359.4 g/mol ~404.3 g/mol ~375.8 g/mol
LogP (Predicted) 3.8–4.2 3.1–3.5 4.0–4.5 3.6–4.0
Hydrogen Bond Acceptors 5 6 5 5
Solubility (mg/mL) <0.1 (aqueous) <0.1 <0.05 <0.1

Analysis :

  • The target compound’s –SMe group increases LogP compared to fluorinated analogs, suggesting better membrane permeability but lower aqueous solubility.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Step 1 : Formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde under acidic conditions .
  • Step 2 : Alkylation of the piperazine core using 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Step 3 : Sulfonylation or alkylation of the secondary amine group with 4-(methylsulfanyl)benzyl chloride, requiring inert conditions (N₂ atmosphere) to prevent oxidation of the thioether group .
  • Critical Parameters : Solvent polarity (DMF or acetonitrile), temperature control (±2°C), and stoichiometric ratios (1:1.2 for benzyl halide:piperazine) to minimize byproducts .

Q. How can structural features of this compound influence its physicochemical properties and reactivity?

  • Methodological Answer : Key structural elements include:
  • Benzodioxole moiety : Enhances lipophilicity (logP ~2.8) and metabolic stability by resisting cytochrome P450 oxidation .
  • Methylsulfanyl group : Introduces electron-withdrawing effects (Hammett σ+ ~0.6), increasing electrophilicity at the piperazine nitrogen for further functionalization .
  • Piperazine core : Provides conformational flexibility, enabling interactions with biological targets (e.g., GPCRs or enzymes) .
    Analytical Tools : X-ray crystallography (for solid-state conformation) and DFT calculations (for electronic properties) are recommended .

Q. What standard assays are used to evaluate its preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values, ensuring <10% cytotoxicity at therapeutic concentrations .
  • Enzyme Inhibition : Fluorescence-based DPP-IV or kinase inhibition assays, using sitagliptin or staurosporine as reference inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%) and LC-MS to confirm molecular weight .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and include internal controls. For example, conflicting DPP-IV inhibition data may stem from variations in substrate (e.g., Gly-Pro-AMC vs. H-Gly-Pro-pNA) .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., DPP-8/9 for DPP-IV inhibitors) to rule off-target effects .

Q. What strategies are recommended for optimizing this compound's pharmacokinetic (PK) profile?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Introduce fluorination or methyl groups to block metabolic hot spots (e.g., benzylic positions) .
  • Solubility Enhancement : Formulate with cyclodextrins or synthesize phosphate prodrugs. Aqueous solubility can be predicted using Abraham solvation parameters .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB. Reduce lipophilicity (clogP >3 correlates with high PPB) by replacing the methylsulfanyl group with polar isosteres (e.g., sulfoxide) .

Q. How can computational modeling guide the design of derivatives with dual-target activity (e.g., 5-HT1A and σ1 receptors)?

  • Methodological Answer :
  • Docking Studies : Use induced-fit docking (Schrödinger Suite) to model interactions with 5-HT1A (PDB: 6WGT) and σ1 (PDB: 5HK1). Key residues: Asp116 (5-HT1A) and Glu172 (σ1) .
  • Pharmacophore Mapping : Identify common features (e.g., aromatic π-π interactions, hydrogen-bond acceptors) using MOE or Phase. For example, the benzodioxole group may align with 5-HT1A’s hydrophobic pocket .
  • QSAR Models : Train models on existing arylpiperazine datasets to predict logD, pIC₅₀, and selectivity ratios. Prioritize derivatives with <10 nM affinity for both targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.